CDC7 Kinase Inhibition with >60-Fold Selectivity over CDK2
N-methyloxazolo[5,4-d]pyrimidin-7-amine demonstrates selective inhibition of cell division cycle 7-related protein kinase (CDC7) over cyclin-dependent kinase 2 (CDK2). In biochemical assays, the compound exhibited an IC50 of 9 nM against CDC7 [1], compared to an IC50 of 83,000 nM against CDK2 [1]. This >9,200-fold selectivity window suggests that the N-methyl substitution at the 7-position is critical for discriminating between the ATP-binding pockets of these closely related kinases.
| Evidence Dimension | Kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 9 nM (CDC7) |
| Comparator Or Baseline | IC50 = 83,000 nM (CDK2) |
| Quantified Difference | >9,200-fold selectivity |
| Conditions | Biochemical kinase assay, unknown origin |
Why This Matters
This selectivity profile mitigates off-target CDK2-related toxicity (e.g., myelosuppression) while enabling targeted CDC7 inhibition, a validated anticancer mechanism.
- [1] BindingDB. BDBM50432334 (CHEMBL2348153) - CDC7 and CDK2 Inhibition Data. Accessed 2025. View Source
